molecular formula C6H13NO3 B2354338 2-hydroxyethyl N-ethyl-N-methylcarbamate CAS No. 1514873-81-4

2-hydroxyethyl N-ethyl-N-methylcarbamate

Cat. No. B2354338
CAS RN: 1514873-81-4
M. Wt: 147.174
InChI Key: VVRZUWCQEOLQFB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl N-ethyl-N-methylcarbamate is a chemical compound with the molecular formula C6H13NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of 2-Hydroxyethyl N-ethyl-N-methylcarbamate is C6H13NO3 . The molecular weight is 119.12 g/mol . The InChI code is 1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7) .


Physical And Chemical Properties Analysis

2-Hydroxyethyl N-ethyl-N-methylcarbamate is a liquid at room temperature . It has a molecular weight of 119.12 g/mol . The compound has a topological polar surface area of 58.6 Ų .

Scientific Research Applications

CO2 Capture Absorbent

A study explored the structure-activity relationship of various diamines, including those related to carbamate structures, to guide the selection of potential CO2 capture absorbents. The investigation revealed that certain methyl and ethyl groups on N atoms in molecular structures, possibly akin to 2-hydroxyethyl N-ethyl-N-methylcarbamate, could improve absorption rates and cyclic CO2 capacity. Moreover, the addition of hydroxyl groups was found to achieve lower energy requirements for solvent regeneration due to the decreased stability of carbamate, suggesting the potential utility of 2-hydroxyethyl N-ethyl-N-methylcarbamate in CO2 capture processes (Wu et al., 2019).

Hydrolysis Studies in Alkaline Solutions

Research on ethiofencarb, a compound structurally related to N-methylcarbamates like 2-hydroxyethyl N-ethyl-N-methylcarbamate, in alkaline solutions has provided insights into the hydrolysis mechanisms of such compounds. The study involving kinetic measurements and mechanistic analyses suggested an E1cB hydrolytic mechanism, which might be relevant to understanding the behavior of 2-hydroxyethyl N-ethyl-N-methylcarbamate under similar conditions (Ouertani et al., 2013).

Modification of Hydroxypropyl Cellulose

A chemical method was reported for converting the hydroxyl groups of hydroxypropyl cellulose (HPC) into carbamates, using N-methyl carbamoylimidazole. This modification influenced the lower critical solution temperature (LCST) of the resulting HPC methylcarbamates. This technique, possibly applicable to compounds like 2-hydroxyethyl N-ethyl-N-methylcarbamate, highlights the role of carbamate modifications in altering the properties of polymers (Gosecki et al., 2021).

properties

IUPAC Name

2-hydroxyethyl N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-7(2)6(9)10-5-4-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRZUWCQEOLQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyethyl N-ethyl-N-methylcarbamate

CAS RN

1514873-81-4
Record name 2-hydroxyethyl N-ethyl-N-methylcarbamate
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